molecular formula C21H28ClNO3 B5358474 Ethyl 1-(3-naphthalen-2-yloxypropyl)piperidine-4-carboxylate;hydrochloride

Ethyl 1-(3-naphthalen-2-yloxypropyl)piperidine-4-carboxylate;hydrochloride

Cat. No.: B5358474
M. Wt: 377.9 g/mol
InChI Key: JWPSPYQGSWEFRN-UHFFFAOYSA-N
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Description

Ethyl 1-(3-naphthalen-2-yloxypropyl)piperidine-4-carboxylate;hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine ring are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Properties

IUPAC Name

ethyl 1-(3-naphthalen-2-yloxypropyl)piperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3.ClH/c1-2-24-21(23)18-10-13-22(14-11-18)12-5-15-25-20-9-8-17-6-3-4-7-19(17)16-20;/h3-4,6-9,16,18H,2,5,10-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPSPYQGSWEFRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCCOC2=CC3=CC=CC=C3C=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-naphthalen-2-yloxypropyl)piperidine-4-carboxylate;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-naphthalen-2-yloxypropyl)piperidine-4-carboxylate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Ethyl 1-(3-naphthalen-2-yloxypropyl)piperidine-4-carboxylate;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-naphthalen-2-yloxypropyl)piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(3-naphthalen-2-yloxypropyl)piperidine-4-carboxylate;hydrochloride is unique due to the combination of the piperidine ring, naphthalen-2-yloxypropyl group, and ester functionality. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

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